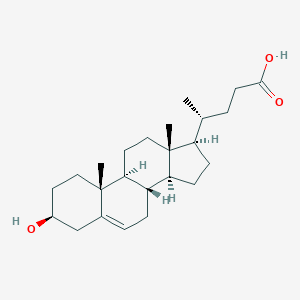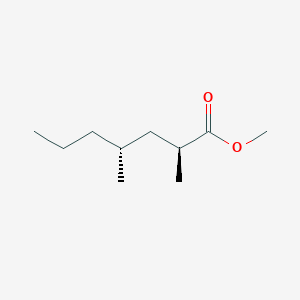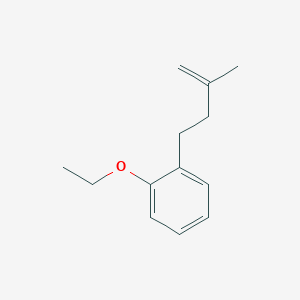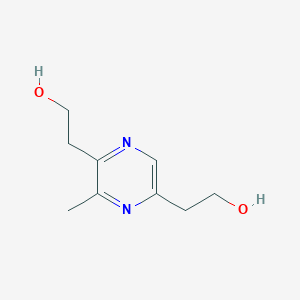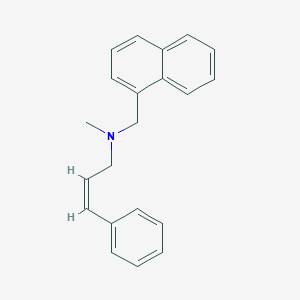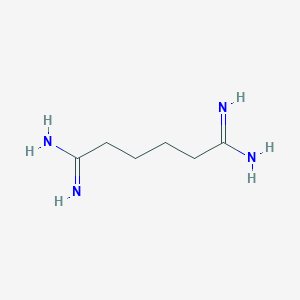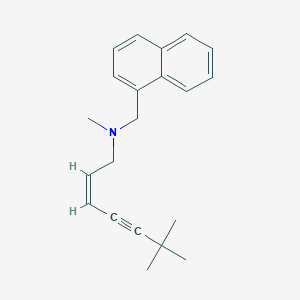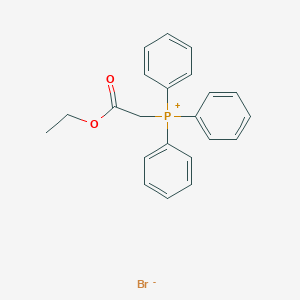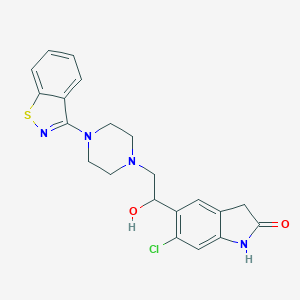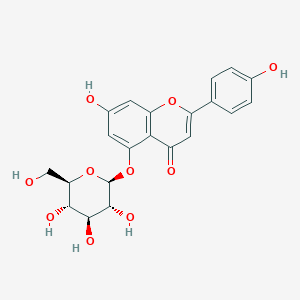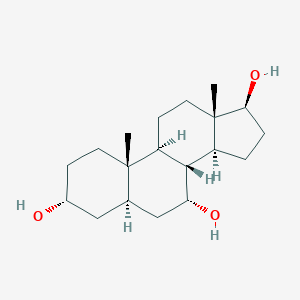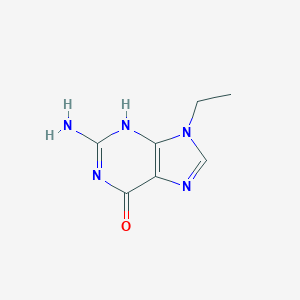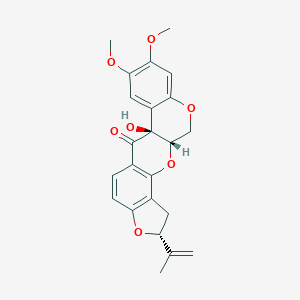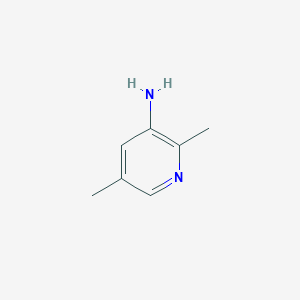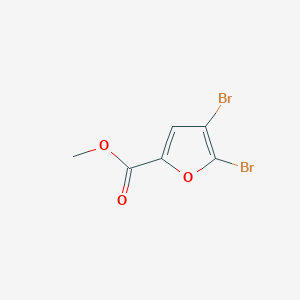
Methyl 4,5-dibromo-2-furoate
Descripción general
Descripción
Methyl 4,5-dibromo-2-furoate is a chemical compound related to the furan family, which is characterized by a five-membered aromatic ring containing an oxygen atom. The specific structure of methyl 4,5-dibromo-2-furoate includes two bromine atoms at the 4 and 5 positions of the furan ring, and a methyl ester group at the 2 position. This compound is of interest in organic synthesis and may serve as an intermediate in the preparation of various organic molecules.
Synthesis Analysis
The synthesis of related furan derivatives has been explored in several studies. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate in methanol leads to various ring-opened diesters and lactones, which suggests potential pathways for the synthesis of dibromo derivatives through similar electrochemical methods . Additionally, controlled Birch reduction followed by esterification has been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, which could be adapted for the synthesis of dibromo derivatives . Furthermore, the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, indicating a possible route for the introduction of bromine atoms into the furan ring .
Molecular Structure Analysis
The molecular structure of methyl 4,5-dibromo-2-furoate would be expected to show the influence of the bromine substituents on the electronic and steric properties of the furan ring. The presence of the bulky bromine atoms could affect the reactivity of the compound and its interaction with other molecules. The spectroscopic properties of related compounds, such as large long-range coupling constants observed in the NMR spectra of cis- and trans-diastereoisomers of methyl 5-alkyl-2,5-dihydro-2-furoates, could provide insights into the conformational preferences of the dibromo derivative .
Chemical Reactions Analysis
The reactivity of furan derivatives can be significantly altered by the introduction of substituents. For example, the reaction of methyl 2,3-pentadienoate with bromine leads to a complex mixture of products, including brominated furanones . This suggests that methyl 4,5-dibromo-2-furoate could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, due to the presence of the bromine atoms. The compound could also undergo further functionalization through reactions at the ester group.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4,5-dibromo-2-furoate would be influenced by both the furan ring and the substituents. The presence of bromine atoms is likely to increase the molecular weight and boiling point compared to unsubstituted furan derivatives. The ester group could contribute to the solubility of the compound in organic solvents. The IR spectrum of related compounds shows two high absorption maxima near 1750 and 1730 cm^-1 due to the ester carbonyl group, which could also be expected in the spectrum of methyl 4,5-dibromo-2-furoate . The compound's reactivity and stability would be key factors in its handling and potential applications in organic synthesis.
Aplicaciones Científicas De Investigación
-
Biomass Derived Chemicals
- Summary of the Application : Methyl 4,5-dibromo-2-furoate is used in the field of biomass-derived chemicals. It is used as a catalyst in the oxidative esterification of furfural to methyl-2-furoate .
- Methods of Application : The process involves the use of gold-supported catalysts. These catalysts have been proven to be highly active and selective in the furfural oxidative esterification to methyl-2-furoate under mild conditions . Oxygen is employed as a benign oxidant .
- Results or Outcomes : The use of these catalysts leads to a more green and economically advantageous process. The catalysts are also stable and easily recovered, making this a promising route to efficiently convert furfural to methyl-2-furoate at an industrial level .
-
Transformation into Other Systems with Aromatic Character
- Summary of the Application : Furans with suitable substituents in the 2-positions, such as Methyl 4,5-dibromo-2-furoate, may be transformed into other systems with aromatic character .
- Methods of Application : This transformation involves the methoxylation of cyclic acetals of 1,4-dicarbonyl compounds, followed by intramolecular condensations .
- Results or Outcomes : The outcome of this process is the creation of new aromatic systems .
Safety And Hazards
Methyl 4,5-dibromo-2-furoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dibromo-2-furoate | |
CAS RN |
54113-41-6 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

